
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one, also known as HMB, is a metabolite of the amino acid leucine. HMB has gained attention in the scientific community due to its potential benefits in muscle growth and physical performance.
作用機序
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one works by activating the mTOR signaling pathway, which is responsible for muscle protein synthesis. It also reduces the breakdown of muscle protein by inhibiting the ubiquitin-proteasome pathway. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has also been shown to increase the number of satellite cells, which are responsible for muscle repair and growth.
Biochemical and Physiological Effects:
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to increase muscle protein synthesis by up to 70%. It also reduces muscle damage and inflammation, which can lead to faster recovery times. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to improve muscle strength and endurance, as well as increase lean body mass and reduce body fat.
実験室実験の利点と制限
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its ability to increase muscle protein synthesis and reduce muscle damage. However, there are limitations to its use, including the need for high doses to see significant effects and the potential for individual variability in response.
将来の方向性
There are several future directions for 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one research, including studying its potential benefits in reducing muscle wasting in aging populations and those with muscle-wasting diseases. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may also have potential benefits in improving immune function and reducing inflammation. Additionally, further research is needed to determine the optimal dosing and timing of 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one supplementation for maximal benefits.
In conclusion, 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has gained attention in the scientific community for its potential benefits in muscle growth and physical performance. Its mechanism of action involves activating the mTOR signaling pathway and reducing muscle protein breakdown. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to increase muscle protein synthesis, reduce muscle damage, and improve muscle strength and endurance. While there are limitations to its use, there are also several future directions for 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one research.
合成法
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can be synthesized from leucine in the liver or through chemical synthesis in the laboratory. The chemical synthesis involves the reaction of 2-ketoisocaproate with acetoacetate to produce 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one.
科学的研究の応用
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential benefits in muscle growth and physical performance. It has been shown to increase muscle protein synthesis, reduce muscle damage, and improve muscle strength and endurance. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has also been studied for its potential benefits in reducing muscle wasting in aging populations and those with muscle-wasting diseases.
特性
分子式 |
C19H17NO3 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC名 |
3-hydroxy-5-methyl-3-[(Z)-2-oxo-4-phenylbut-3-enyl]-1H-indol-2-one |
InChI |
InChI=1S/C19H17NO3/c1-13-7-10-17-16(11-13)19(23,18(22)20-17)12-15(21)9-8-14-5-3-2-4-6-14/h2-11,23H,12H2,1H3,(H,20,22)/b9-8- |
InChIキー |
XSNAUVBEJVFEBA-HJWRWDBZSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)/C=C\C3=CC=CC=C3)O |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C=CC3=CC=CC=C3)O |
正規SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C=CC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)
![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)
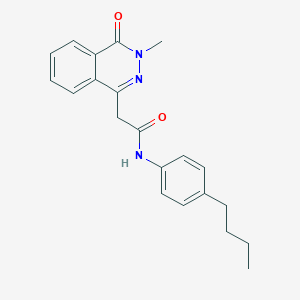
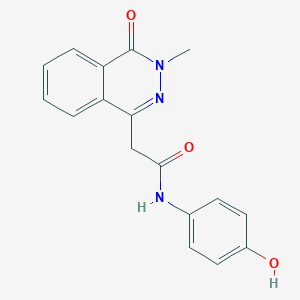
![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B277566.png)
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)
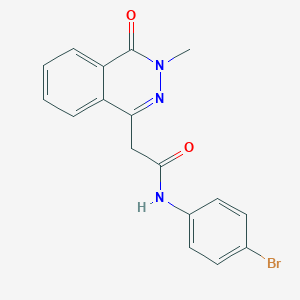
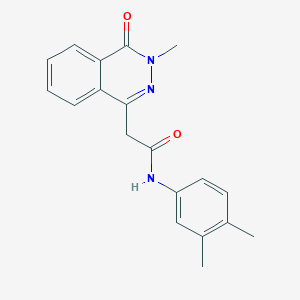
![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)
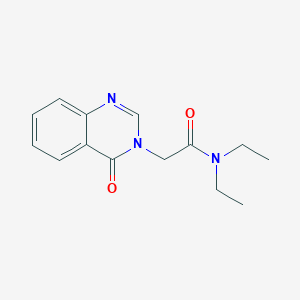
![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)
![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)